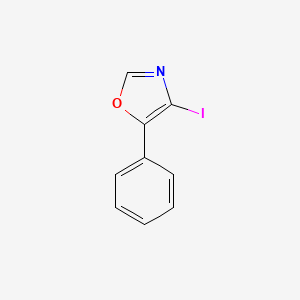

4-Iodo-5-phenyloxazole

Overview

Description

Synthesis Analysis

Several synthetic methods exist for preparing 4-iodo-5-phenyloxazole. One notable approach involves the lithiation of 5-bromo-2-phenyloxazoles using strong bases such as LDA (lithium diisopropylamide). The resulting 4-lithioxazole reacts with the remaining 5-bromooxazole to form intermediates like 5-lithiooxazole and 4,5-dibromooxazole via halogen-metal exchange .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

- 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been used as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone and subsequent 5-endo cyclization, demonstrating the flexibility of oxazoles in synthetic chemistry (Misra & Ila, 2010).

Biological Activities

- Deprotometalation-iodolysis of 1,2,3- and 1,2,4-triazoles, including 4-iodo-2-phenyl-1,2,3-triazole, has been studied for synthesizing resveratrol analogues. These analogues exhibit moderate antibacterial activity and promising antiproliferative effects against certain cell lines, indicating potential biomedical applications (Nagaradja et al., 2015).

Photophysical Studies

- Oxazole derivatives have been used in the synthesis of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Material Science Applications

- Quantum mechanical studies on oxazole compounds, such as 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole, have shown potential light harvesting properties. These studies indicate their applications in the development of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Pharmacological Research

- 5-Phenyloxazoles have been identified as modulators of adenylate cyclase in certain larvae, indicating their potential as pharmacological tools for studying biogenic amine receptors (Khan et al., 2003).

properties

IUPAC Name |

4-iodo-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJJJCCSNMFYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)

![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)

![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)

![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)

![(5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone](/img/structure/B3252933.png)

![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)